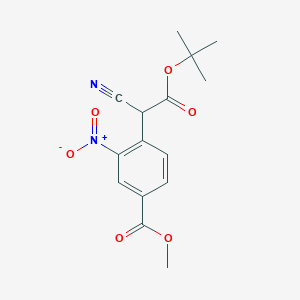

Methyl 4-(2-(tert-butoxy)-1-cyano-2-oxoethyl)-3-nitrobenzoate

Description

Methyl 4-(2-(tert-butoxy)-1-cyano-2-oxoethyl)-3-nitrobenzoate is an organic compound with a complex structure that includes a nitrobenzoate core, a cyano group, and a tert-butoxy group

Properties

IUPAC Name |

methyl 4-[1-cyano-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O6/c1-15(2,3)23-14(19)11(8-16)10-6-5-9(13(18)22-4)7-12(10)17(20)21/h5-7,11H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUFZBJCLYRGLIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C#N)C1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(tert-butoxy)-1-cyano-2-oxoethyl)-3-nitrobenzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-nitrobenzoic acid with methanol to form methyl 4-nitrobenzoate. This intermediate is then subjected to a series of reactions involving tert-butyl cyanoacetate and appropriate catalysts to introduce the tert-butoxy and cyano groups .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(tert-butoxy)-1-cyano-2-oxoethyl)-3-nitrobenzoate can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium methoxide or other strong bases in methanol

Major Products

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of amines.

Substitution: Formation of various esters or amides depending on the nucleophile used

Scientific Research Applications

Drug Development

Methyl 4-(2-(tert-butoxy)-1-cyano-2-oxoethyl)-3-nitrobenzoate has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that could lead to the development of novel therapeutic agents. For example, derivatives of this compound have shown promise in targeting specific biological pathways related to cancer and inflammatory diseases.

Case Study: Anticancer Activity

A study evaluated the anticancer properties of derivatives synthesized from methyl 4-(2-(tert-butoxy)-1-cyano-2-oxoethyl)-3-nitrobenzoate. The results indicated that certain derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a potential for developing targeted cancer therapies .

Enzyme Inhibition

This compound has also been explored for its ability to inhibit specific enzymes involved in metabolic pathways. Research indicates that modifications to the nitro group can enhance enzyme binding affinity, making it a candidate for further development as an enzyme inhibitor.

Pesticide Development

The structural features of methyl 4-(2-(tert-butoxy)-1-cyano-2-oxoethyl)-3-nitrobenzoate lend themselves to modifications aimed at enhancing pesticidal activity. Its ability to interfere with pest metabolic processes makes it a subject of interest in the development of new agrochemicals.

Data Table: Pesticidal Activity

| Compound | Target Pest | Activity Level | Reference |

|---|---|---|---|

| Methyl 4-(2-(tert-butoxy)-1-cyano-2-oxoethyl)-3-nitrobenzoate | Aphids | Moderate | |

| Derivative A | Beetles | High | |

| Derivative B | Mites | Low |

Polymer Synthesis

Methyl 4-(2-(tert-butoxy)-1-cyano-2-oxoethyl)-3-nitrobenzoate is being explored as a building block for polymer synthesis. Its functional groups allow it to participate in various polymerization reactions, leading to materials with unique properties.

Case Study: Polymer Properties

Research into polymers derived from this compound demonstrated enhanced thermal stability and mechanical properties compared to traditional polymers. These findings suggest potential applications in high-performance materials .

Mechanism of Action

The mechanism of action of Methyl 4-(2-(tert-butoxy)-1-cyano-2-oxoethyl)-3-nitrobenzoate involves its functional groups interacting with various molecular targets. The nitro group can participate in redox reactions, while the cyano and ester groups can undergo nucleophilic attacks. These interactions can lead to the formation of reactive intermediates that further react with biological molecules or other chemical species .

Comparison with Similar Compounds

Similar Compounds

Methyl 4-nitrobenzoate: Lacks the tert-butoxy and cyano groups, making it less reactive in certain types of reactions.

tert-Butyl cyanoacetate: Contains the cyano and tert-butoxy groups but lacks the nitrobenzoate core.

Methyl 3-nitrobenzoate: Similar structure but with different substitution patterns on the benzene ring

Uniqueness

The presence of the nitro, cyano, and tert-butoxy groups allows for a variety of chemical transformations that are not possible with simpler compounds .

Biological Activity

Methyl 4-(2-(tert-butoxy)-1-cyano-2-oxoethyl)-3-nitrobenzoate is a compound of interest in medicinal chemistry due to its unique structural features, which suggest potential therapeutic applications. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C15H16N2O6

- Molecular Weight : 320.298 g/mol

- CAS Number : 1429329-45-2

The compound features a nitro group, a cyano group, and a tert-butoxy moiety, which contribute to its chemical reactivity and biological activity.

The biological activity of Methyl 4-(2-(tert-butoxy)-1-cyano-2-oxoethyl)-3-nitrobenzoate is believed to stem from its ability to interact with various molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to different biological effects. The cyano group is also implicated in biochemical reactions that contribute to the compound's overall activity.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The presence of the nitro and cyano groups is often associated with enhanced antimicrobial efficacy. For instance, compounds containing nitro groups have been shown to possess activity against a range of bacteria and fungi due to their ability to disrupt cellular processes.

Anticancer Properties

Preliminary studies suggest that Methyl 4-(2-(tert-butoxy)-1-cyano-2-oxoethyl)-3-nitrobenzoate may exhibit anticancer activity. The compound's structure allows it to interfere with cancer cell proliferation by inducing apoptosis or inhibiting key signaling pathways involved in tumor growth. Specific mechanisms may include the inhibition of c-Myc transcriptional activity, which is crucial for the growth and survival of many cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds, providing insights into potential applications for Methyl 4-(2-(tert-butoxy)-1-cyano-2-oxoethyl)-3-nitrobenzoate:

- Antifungal Activity : A study highlighted the antifungal properties of similar nitro-substituted benzoates, demonstrating effective inhibition against various fungal strains through mechanisms involving cell membrane disruption .

- Antioxidant Activity : Compounds with similar functionalities have shown promise as antioxidants, scavenging reactive oxygen species (ROS) and reducing oxidative stress in cells . This property could be beneficial in preventing oxidative damage associated with various diseases.

- Pharmacological Applications : The structural versatility of Methyl 4-(2-(tert-butoxy)-1-cyano-2-oxoethyl)-3-nitrobenzoate suggests potential applications in drug design targeting specific biological pathways, particularly in developing new agents for cancer therapy .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the recommended synthetic routes for Methyl 4-(2-(tert-butoxy)-1-cyano-2-oxoethyl)-3-nitrobenzoate, and how can reaction efficiency be optimized?

Methodological Answer:

- Synthetic Routes: Begin with nitrobenzoate ester precursors (e.g., methyl 3-nitrobenzoate derivatives) and introduce tert-butoxy and cyano groups via nucleophilic substitution or Michael addition. For example, tert-butoxy groups can be introduced using tert-butyl halides under basic conditions, while cyano groups may require nitrile precursors or cyanoalkylation reagents.

- Optimization: Apply Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity) and identify optimal conditions. Computational tools (e.g., quantum chemical calculations) can predict reaction pathways and intermediates, reducing experimental iterations .

- Validation: Monitor reaction progress via TLC or HPLC and confirm yields using gravimetric analysis.

Q. How should researchers characterize the structural and purity aspects of this compound?

Methodological Answer:

- Structural Confirmation:

- NMR Spectroscopy: Use 1H/13C NMR to verify ester, nitro, and tert-butoxy groups. For example, tert-butoxy protons appear as a singlet (~1.2 ppm), and nitro groups deshield adjacent aromatic protons.

- X-ray Crystallography: Resolve complex stereochemistry or regiochemistry, as demonstrated in analogous nitrobenzoate esters .

- Purity Analysis:

Q. What are the key considerations for safe handling and storage?

Methodological Answer:

- Handling: Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. Follow protocols for nitro compounds, which may decompose under heat .

- Storage: Keep in airtight containers with desiccants, away from ignition sources, and monitor for discoloration or gas release .

Advanced Research Questions

Q. What computational methods are effective in predicting the reactivity and stability of intermediates in this compound’s synthesis?

Methodological Answer:

- Quantum Chemical Calculations: Use Density Functional Theory (DFT) to model reaction pathways (e.g., transition states for cyano group addition). Software like Gaussian or ORCA can predict activation energies and intermediate stability .

- Molecular Dynamics (MD): Simulate thermal stability under varying conditions (e.g., solvent effects, temperature gradients).

- Validation: Cross-reference computational data with experimental DSC/TGA results to resolve discrepancies.

Q. How can contradictory data regarding thermal stability be resolved through experimental design?

Methodological Answer:

- Experimental Design:

- Perform thermogravimetric analysis (TGA) at multiple heating rates (5–20°C/min) to identify decomposition thresholds.

- Use Differential Scanning Calorimetry (DSC) to detect exothermic/endothermic events.

- Data Analysis: Apply kinetic models (e.g., Flynn-Wall-Ozawa method) to calculate activation energies. If contradictions persist, repeat experiments under inert atmospheres to rule out oxidative degradation .

Q. What strategies improve regioselectivity during the nitration step in related nitrobenzoate syntheses?

Methodological Answer:

- Electronic Directing: Utilize electron-withdrawing groups (e.g., esters) to direct nitration to the meta position. The tert-butoxy group in this compound may sterically hinder undesired sites.

- Protection/Deprotection: Temporarily protect reactive sites (e.g., cyano groups) during nitration.

- Computational Prediction: Pre-screen nitration sites using DFT-based electrostatic potential maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.